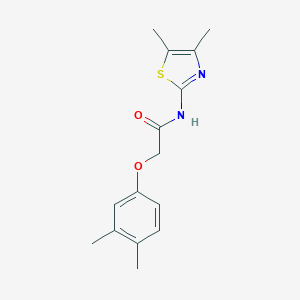![molecular formula C22H18F3NO5 B284644 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide, also known as GSK137647A, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a key role in gene regulation by binding to acetylated histones and recruiting transcriptional machinery to regulate gene expression. GSK137647A has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide exerts its effects by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This leads to a reduction in the recruitment of transcriptional machinery to the promoter regions of genes, resulting in a decrease in gene expression. The specific genes affected by 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide vary depending on the cell type and context, but they are generally involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis, reduce tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In cardiovascular diseases, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to reduce the progression of atherosclerosis and improve vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is its specificity for BET proteins, which allows for the selective modulation of gene expression. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has a relatively short half-life, which can limit its efficacy in vivo. Additionally, the optimal dosing and administration of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide in preclinical models and clinical trials is still being determined.
Direcciones Futuras
There are a number of potential future directions for the development of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide and other BET inhibitors. One area of focus is the development of more potent and selective BET inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can be used to predict response to BET inhibitors in different disease contexts. Additionally, there is interest in exploring the combination of BET inhibitors with other therapies, such as chemotherapy, radiation therapy, and immune checkpoint inhibitors, to enhance their efficacy.
Métodos De Síntesis
The synthesis of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis is a multi-step process that involves the formation of key intermediates, which are then coupled to form the final product. The synthesis has been optimized to produce high yields of the final product with high purity.
Aplicaciones Científicas De Investigación
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In cardiovascular diseases, 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to reduce the progression of atherosclerosis and improve vascular function.
Propiedades
Fórmula molecular |
C22H18F3NO5 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO5/c1-29-15-4-3-5-16(12-15)31-19-9-7-14(22(23,24)25)11-17(19)26-21(28)13-6-8-18(27)20(10-13)30-2/h3-12,27H,1-2H3,(H,26,28) |
Clave InChI |
ONVGESAVESPJHI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)O)OC |
SMILES canónico |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)



![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)
![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)


